molecular formula C11H12F3NO B14174604 7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14174604
M. Wt: 231.21 g/mol
InChI Key: OGPMRJBPAGCZJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxy group at the 7th position and a trifluoromethyl group at the 3rd position on the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinoline with trifluoromethylating agents under specific reaction conditions. For example, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) can lead to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.

Scientific Research Applications

7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the trifluoromethyl group.

    3-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy group.

    7-Methoxy-3-(trifluoromethyl)quinoline: Contains a quinoline ring instead of a tetrahydroisoquinoline ring.

Uniqueness

7-Methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and trifluoromethyl groups on the tetrahydroisoquinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

7-methoxy-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C11H12F3NO/c1-16-9-3-2-7-5-10(11(12,13)14)15-6-8(7)4-9/h2-4,10,15H,5-6H2,1H3

InChI Key

OGPMRJBPAGCZJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(NC2)C(F)(F)F)C=C1

Origin of Product

United States

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